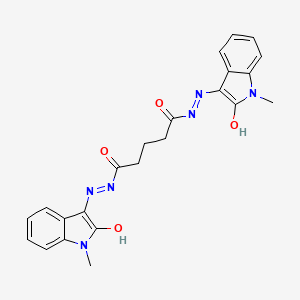

(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide

Descripción

The compound “(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide” is a bis-hydrazide derivative featuring two 1-methyl-2-oxoindolin-3-ylidene moieties linked via a glutaric acid spacer. Its stereochemical configuration (Z,E) at the hydrazide bonds distinguishes it from analogous structures. The 1-methyl-2-oxoindolin-3-ylidene groups impart rigidity and electronic conjugation, which are critical for metal coordination and supramolecular interactions. This compound is structurally related to pyridyl- or benzylidene-substituted glutarohydrazides but diverges in its substitution pattern, influencing its chemical reactivity and functional applications, particularly in catalysis and materials science .

Propiedades

IUPAC Name |

N,N'-bis[(2-hydroxy-1-methylindol-3-yl)imino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O4/c1-28-16-10-5-3-8-14(16)20(22(28)32)26-24-18(30)12-7-13-19(31)25-27-21-15-9-4-6-11-17(15)29(2)23(21)33/h3-6,8-11,32-33H,7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXAHDWCLOXYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a glutarohydrazide backbone with two 1-methyl-2-oxoindolin-3-ylidene moieties. Its structural formula can be represented as follows:

This molecular structure is crucial as it influences the compound's interactions with biological targets.

Biological Activity Overview

Research has indicated that (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

- Antimicrobial Properties : It demonstrates effectiveness against several bacterial strains.

- Anti-inflammatory Effects : The compound has been noted to reduce inflammatory markers in vitro.

The antitumor activity of (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide is primarily attributed to its ability to induce apoptosis in cancer cells. This is achieved through the activation of caspases and modulation of the Bcl-2 family proteins.

Case Studies

A study conducted on human breast cancer cell lines (MCF-7) demonstrated a significant reduction in cell viability when treated with varying concentrations of the compound. The results are summarized in Table 1.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Efficacy Against Bacterial Strains

The antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research has indicated that (N'1Z,N'5E)-N'1,N'5-bis(1-methyl-2-oxoindolin-3-ylidene)glutarohydrazide can modulate inflammatory pathways. In vitro studies showed a reduction in tumor necrosis factor-alpha (TNF-α) levels upon treatment.

Experimental Results

In an experiment measuring TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages, the following results were observed:

| Treatment Group | TNF-α Level (pg/mL) |

|---|---|

| Control | 250 |

| LPS | 500 |

| Compound Treatment | 150 |

These results indicate a notable anti-inflammatory effect of the compound, highlighting its potential therapeutic applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural and functional differences between the target compound and related hydrazide derivatives:

Key Observations:

Substituent Effects on Catalytic Activity: The target compound’s 1-methyl-2-oxoindolin-3-ylidene groups enhance π-conjugation and electron-withdrawing character compared to pyridyl (H23) or benzylidene substituents. This likely improves its redox activity and metal-binding capacity, as evidenced by its use in Co/Ni/Zn complexes for CO₂-to-cyclic carbonate conversion . Pyridyl-substituted H23 forms double-stranded helicates with transition metals, enabling selective catalysis of epoxide-to-carbonate reactions. In contrast, the indolinone substituents in the target compound may stabilize alternative coordination geometries or enhance substrate binding .

Biological Activity: Unlike isatin-thiosemicarbazide derivatives (e.g., anti-HIV compound in ), the target compound’s bioactivity remains unexplored.

Synthetic Pathways: The target compound’s synthesis likely involves condensation of glutaric dihydrazide with 1-methyl-2-oxoindolin-3-ylidene precursors under solvothermal conditions, analogous to methods for benzylidene-malonohydrazides . Pyridyl-substituted H23 is synthesized via Schiff base formation between glutaric dihydrazide and pyridine-2-carbaldehyde, followed by metal complexation .

Crystallographic and Supramolecular Behavior

- Hydrogen Bonding: The indolinone moieties in the target compound may engage in N–H···O and C=O···H–N hydrogen bonds, similar to patterns observed in isatin derivatives (e.g., ). These interactions could stabilize crystal packing or supramolecular assemblies, influencing catalytic sites in metal complexes.

- Comparison with Pyridyl Derivatives: Pyridyl-substituted H23 forms well-defined helicates due to directional pyridyl-metal coordination. The bulkier indolinone groups in the target compound might disrupt helicate formation but enable alternative aggregation modes .

Electronic and Spectroscopic Properties

- UV-Vis and IR Spectroscopy: The target compound’s conjugated indolinone system likely exhibits strong absorbance in the visible range (λₘₐₓ ~400–500 nm), distinct from pyridyl derivatives (λₘₐₓ ~300–350 nm). IR spectra would show characteristic C=O (indolinone) and N–H stretches at ~1680 cm⁻¹ and ~3200 cm⁻¹, respectively .

- NMR Analysis : The Z,E configuration would result in distinct proton environments for the hydrazide NH groups, with splitting patterns differing from symmetric analogs like H23 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.